molecular formula C9H13ClN4 B13208499 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile

2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile

Cat. No.: B13208499
M. Wt: 212.68 g/mol
InChI Key: JVYBBGMGXFGRJJ-UHFFFAOYSA-N
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Description

2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro group, a methylamino propyl chain, and an acetonitrile group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylamino Propyl Chain: This step involves the alkylation of the imidazole ring with 3-chloropropylamine under basic conditions.

    Addition of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines, thiols, or alkoxides replace the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,3-dimethylimidazolinium chloride
  • 2-chloro-1,3-dimethylimidazolium chloride
  • 2-chloro-1,3-dimethylimidazolidinium chloride

Uniqueness

2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is unique due to the presence of the methylamino propyl chain and acetonitrile group, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

2-[2-chloro-3-[3-(methylamino)propyl]imidazol-4-yl]acetonitrile

InChI

InChI=1S/C9H13ClN4/c1-12-5-2-6-14-8(3-4-11)7-13-9(14)10/h7,12H,2-3,5-6H2,1H3

InChI Key

JVYBBGMGXFGRJJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C(=CN=C1Cl)CC#N

Origin of Product

United States

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